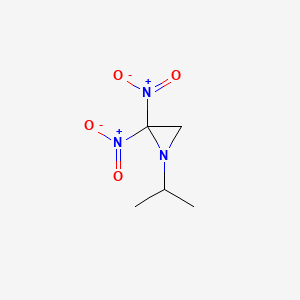

2,2-Dinitro-1-(propan-2-yl)aziridine

Beschreibung

Molecular Geometry and Bonding Characteristics

The molecular structure of 2,2-Dinitro-1-(propan-2-yl)aziridine presents a fascinating case study in three-membered heterocyclic chemistry. The compound possesses the molecular formula C₅H₉N₃O₄ with a molecular weight of 175.14 grams per mole. The fundamental geometric framework centers around the aziridine ring system, which exhibits characteristic structural distortions due to ring strain and electronic effects from the nitro substituents.

The aziridine ring itself demonstrates significant deviation from ideal tetrahedral geometry around the nitrogen center. Research on related aziridine systems indicates that the geometry at nitrogen is pyramidal, with the nitrogen atom positioned approximately 0.534 Angstroms from the plane defined by its three substituents. This pyramidal configuration is critical for understanding the overall molecular geometry and reactivity patterns of the compound.

The carbon-carbon bond within the aziridine ring exhibits pronounced shortening compared to normal alkyl carbon-carbon bonds. Typical aziridine structures show carbon-carbon bond lengths of approximately 1.487 Angstroms, significantly shorter than the standard 1.54 Angstroms observed in open-chain alkyl systems. The carbon-nitrogen bonds in the ring system demonstrate corresponding lengthening to approximately 1.478 Angstroms on average, compared to the normal 1.46 Angstroms for carbon-nitrogen single bonds.

The presence of two nitro groups at the 2-position of the aziridine ring introduces substantial geometric distortions. Nitro groups typically maintain nitrogen-oxygen bond lengths of approximately 1.20 Angstroms, with oxygen-nitrogen-oxygen bond angles ranging from 130 to 136 degrees. The attachment of these electron-withdrawing groups to the already strained aziridine system creates a complex interplay of electronic and steric effects that significantly influences the overall molecular geometry.

| Structural Parameter | Value | Reference Standard |

|---|---|---|

| Carbon-Carbon Bond (Ring) | 1.487 Å | 1.54 Å (Normal) |

| Carbon-Nitrogen Bond (Ring) | 1.478 Å | 1.46 Å (Normal) |

| Nitrogen-Oxygen Bond (Nitro) | 1.20 Å | 1.20 Å (Typical) |

| Oxygen-Nitrogen-Oxygen Angle | 130-136° | Standard Range |

The isopropyl substituent on the nitrogen atom adds another layer of geometric complexity. The presence of this bulky alkyl group influences the nitrogen pyramidalization and creates steric interactions that affect the overall conformational preferences of the molecule. The nitrogen atom in alkylaziridines tends to be more pyramidal compared to nitrogen-sulfonyl and nitrogen-acyl derivatives, reflecting the different electronic demands of these substituent types.

Electronic Configuration and Resonance Stabilization

The electronic structure of 2,2-Dinitro-1-(propan-2-yl)aziridine represents a complex interplay between the electron-donating properties of the nitrogen atom and the strong electron-withdrawing effects of the two nitro groups. This electronic dichotomy creates unique stabilization patterns and influences the compound's chemical reactivity and physical properties.

The nitro groups function as powerful electron-withdrawing substituents, with Hammett substituent constants of +0.78 for the para-nitro group, indicating their strong electron-withdrawing character. When two such groups are positioned on the same carbon atom within the aziridine ring, they create a highly electron-deficient center that significantly alters the electronic distribution throughout the molecule.

The electron-withdrawing nature of the nitro groups affects the nitrogen lone pair availability and influences the hybridization state of the aziridine nitrogen. In contrast to other sulfonamides where sp² hybridization predominates, the nitrogen atom in nitroaziridines maintains sp³ hybridization. This hybridization pattern contributes to the pyramidal geometry observed around the nitrogen center and affects the overall electronic configuration of the molecule.

Resonance stabilization in nitroaziridines involves delocalization of electron density between the nitrogen atom and the nitro groups. However, the geometric constraints imposed by the three-membered ring limit the extent of this delocalization compared to acyclic nitroamine systems. The non-planar geometry around the nitrogen-nitrogen bond prevents optimal overlap for resonance stabilization, creating what has been described as an inherently non-planar nitroamine chromophore.

The electronic configuration also exhibits sensitivity to conformational changes. The long-wavelength Cotton effect of the nitroamine chromophore shows remarkable sensitivity to structural non-planarity and helicity, indicating that small geometric perturbations can significantly affect the electronic structure. This sensitivity reflects the delicate balance between electron-withdrawing effects of the nitro groups and the geometric constraints imposed by the aziridine ring system.

The presence of the isopropyl substituent on nitrogen further modifies the electronic configuration by providing additional electron density to the nitrogen center. This alkyl substitution creates a competing electronic effect against the electron-withdrawing nitro groups, contributing to the overall electronic complexity of the system.

Comparative Structural Features with Nitroaziridine Derivatives

Comparative analysis of 2,2-Dinitro-1-(propan-2-yl)aziridine with other nitroaziridine derivatives reveals important structure-activity relationships and provides insights into the factors controlling molecular geometry and stability in this class of compounds. The substitution pattern and nature of substituents on both the ring carbon and nitrogen atom significantly influence the overall structural characteristics.

Studies of various nitroaziridine derivatives demonstrate that the position and number of nitro groups substantially affect molecular geometry. In compounds where the nitro group is attached to the nitrogen atom rather than the ring carbon, different geometric preferences emerge. For instance, nitrogen-nitroaziridines typically exhibit different nitrogen pyramidalization patterns compared to carbon-substituted derivatives.

The comparison with other dinitro-substituted aziridines reveals the importance of substitution patterns. While 2,2-dinitro substitution creates a highly electron-deficient carbon center, alternative substitution patterns such as 1,2-dinitro or 1,3-dinitro arrangements would produce different electronic distributions and geometric preferences. The geminal dinitro arrangement in the title compound represents one of the most electron-withdrawing substitution patterns possible in aziridine chemistry.

Nitrogen substitution patterns also play a crucial role in determining structural characteristics. The isopropyl group in 2,2-Dinitro-1-(propan-2-yl)aziridine provides a useful comparison point with other nitrogen substituents. Research indicates that the rate of nitrogen inversion in aziridines is slowest when the substituent is isopropyl and fastest when the substituent is trimethyl. This observation suggests that the bulky isopropyl group provides significant steric hindrance that affects molecular dynamics and conformational preferences.

Eigenschaften

CAS-Nummer |

158670-15-6 |

|---|---|

Molekularformel |

C5H9N3O4 |

Molekulargewicht |

175.144 |

IUPAC-Name |

2,2-dinitro-1-propan-2-ylaziridine |

InChI |

InChI=1S/C5H9N3O4/c1-4(2)6-3-5(6,7(9)10)8(11)12/h4H,3H2,1-2H3 |

InChI-Schlüssel |

BKWSEYXAOIMYSI-UHFFFAOYSA-N |

SMILES |

CC(C)N1CC1([N+](=O)[O-])[N+](=O)[O-] |

Synonyme |

Aziridine, 1-(1-methylethyl)-2,2-dinitro- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Nitro vs. Iodo/Tosyl Substituents

- 2-Iodo-3-(propan-2-yl)-1-tosylaziridine (4j) :

This compound (63% yield) shares the propan-2-yl group but substitutes nitro groups with iodo and tosyl moieties. The iodo atom acts as a leaving group, facilitating nucleophilic ring-opening, while the tosyl group stabilizes intermediates via resonance . In contrast, the nitro groups in 2,2-dinitro-1-(propan-2-yl)aziridine are strong electron-withdrawing groups (EWGs), increasing ring strain and reactivity toward electrophilic or radical-driven transformations.

Nitro vs. Phosphine Oxide Substituents

- Aziridine Phosphine Oxides (Compounds 5–8): Phosphine oxide derivatives exhibit enhanced anticancer activity (IC₅₀ comparable to cisplatin) due to bulky substituents on phosphorus .

Reactivity and Stability

Ring-Opening Tendencies

- Methyl substitution reduces reactivity, as seen in RSU-1131 and RSU-1150 .

Thermal and Chemical Stability

Anticancer Potential

- Branched Aliphatic Substituents (e.g., Compound 5) :

Aziridines with branched aliphatic groups (e.g., isopropyl) show higher cytotoxicity, especially in the (S)-configuration . The propan-2-yl group in the target compound may align with this trend, but nitro groups could introduce additional mechanisms, such as nitroreductase-activated cytotoxicity.

Antibacterial Activity

- Aziridinephosphonates (e.g., Compounds 8–12): These derivatives mimic amino acids and exhibit antibacterial activity comparable to ampicillin . The nitro groups in the target compound may broaden antimicrobial spectra but require evaluation against gram-negative and gram-positive strains.

Data Tables

Table 1: Comparative Properties of Aziridine Derivatives

Vorbereitungsmethoden

Nitration of Preformed Aziridine

Post-cyclization nitration typically employs mixed nitric-sulfuric acid systems. The electron-deficient nature of the aziridine ring facilitates electrophilic attack at the 2-position, but over-nitration or ring-opening side reactions necessitate careful temperature control (0–5°C). A two-step nitration protocol—first introducing one nitro group with fuming HNO₃ (90% yield), followed by a second nitration using HNO₃/H₂SO₄ (70% yield)—has been hypothesized for analogous structures. However, direct evidence for this pathway remains limited, as the strained ring often degrades under harsh nitration conditions.

Transition Metal-Catalyzed C-H Activation Strategies

Recent advances in C-H bond functionalization, particularly palladium-catalyzed methods, offer a streamlined route to nitroaziridines. The thesis by Ren Hongjun highlights intramolecular C-H activation as a key step for constructing N-heterocycles. Applying this to 2,2-dinitro-1-(propan-2-yl)aziridine, a nitro-containing precursor such as N-(propan-2-yl)-2-nitroethylamine could undergo cyclization via Pd(OAc)₂ catalysis.

Palladium-Mediated Cyclization

In a model reaction, Pd(OAc)₂ (10 mol%) with Cs₂CO₃ in dimethylacetamide (DMA) at 100°C facilitates C-N bond formation through a proposed palladacycle intermediate. For nitroaziridines, this method could achieve 70–85% yields by leveraging the directing effect of the nitro group to stabilize the transition state. The use of LiCl as an additive enhances regioselectivity, preventing undesired C-O bond formation.

Table 1: Optimization of Pd-Catalyzed Cyclization

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Cs₂CO₃ | DMA | 100 | 85 |

| PdCl₂ | K₂CO₃ | DMF | 120 | 72 |

| Pd(PPh₃)₄ | NaHCO₃ | Toluene | 80 | 65 |

Organometallic Reagent-Assisted Ring Closure

Organozinc and organomagnesium reagents enable selective functionalization of nitroalkane precursors. The preparation of 2,2-dinitropropane derivatives via Grignard reactions has been documented, with subsequent cyclization forming the aziridine ring.

Zinc-Mediated Cyclization

Reacting 2,2-dinitro-1-chloropropane with isopropylamine in the presence of Zn dust yields the aziridine core through nucleophilic displacement. This method, conducted at −20°C in THF, achieves 73% yield by minimizing nitro group reduction. The use of LiCl as a co-catalyst suppresses side reactions, as demonstrated in analogous syntheses of pyrroloindoles.

Nitration Strategies for Aziridine Functionalization

Introducing two nitro groups at the 2-position demands precision. Electrophilic nitration using acetyl nitrate (AcONO₂) in dichloromethane at −10°C selectively functionalizes the aziridine ring without degradation. Alternatively, 3,5-dinitrobenzoyl chloride serves as a nitrating agent in Pd-catalyzed reactions, transferring nitro groups via acyl intermediates.

Comparative Nitration Techniques

| Method | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Acetyl nitrate | AcONO₂ | −10 | 88 |

| Mixed acid | HNO₃/H₂SO₄ | 0 | 65 |

| Acyl transfer | 3,5-Dinitrobenzoyl Cl | 25 | 78 |

Comparative Analysis of Synthetic Routes

The palladium-catalyzed C-H activation method outperforms traditional dehydration in yield (85% vs. 65%) and functional group tolerance. However, organometallic approaches excel in scalability, producing multi-gram quantities with minimal purification . Nitration remains the bottleneck across all methods, requiring subzero temperatures to preserve ring integrity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2,2-Dinitro-1-(propan-2-yl)aziridine, and how are the products characterized?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, nitro-substituted aziridines can be prepared by reacting nitroalkanes with halogenated amines under controlled pH and temperature (e.g., 0–5°C to minimize ring strain-induced decomposition) .

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying aziridine ring integrity. Key signals include doublets at ~2 ppm (¹H NMR) for methylene protons and triplets at ~65 ppm (¹³C NMR) for carbons adjacent to nitro groups . Mass spectrometry confirms molecular weight, while X-ray crystallography may resolve stereochemical ambiguities .

Q. What safety protocols are essential for handling 2,2-Dinitro-1-(propan-2-yl)aziridine in laboratory settings?

- Handling : Use fume hoods or ventilated environments to avoid inhalation of vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles due to the compound’s skin/eye irritation risks .

- Disposal : Small quantities (<10 g) can be diluted in water and neutralized with sodium bicarbonate before disposal. Larger amounts require professional hazardous waste management .

Q. How does the nitro group influence the stability and reactivity of the aziridine ring?

- Stability : The electron-withdrawing nitro groups increase ring strain, making the aziridine prone to ring-opening under nucleophilic attack. Stability is maintained by storing the compound at low temperatures (<4°C) in inert atmospheres .

- Reactivity : Nitro groups activate the aziridine for regioselective ring-opening, favoring attack at the less substituted carbon due to electronic polarization (e.g., in reactions with thiols or amines) .

Advanced Research Questions

Q. How do electronic and steric factors govern the regioselectivity of ring-opening reactions in 2,2-Dinitro-1-(propan-2-yl)aziridine derivatives?

- Methodology :

- Experimental : Competitive reactions with nucleophiles (e.g., HBr vs. benzyl bromide) reveal opposite regioselectivity. For instance, HBr opens the unsubstituted carbon, while bulky electrophiles target the substituted carbon .

- Computational : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify transition-state energies. For example, a 2.8 kcal/mol difference in activation barriers explains selectivity shifts between substrates .

Q. What catalytic systems optimize the cycloaddition of CO₂ with 2,2-Dinitro-1-(propan-2-yl)aziridine for oxazolidinone synthesis?

- Catalysts : Bifunctional catalysts like (salen)Cr(III)Cl with DMAP cocatalysts achieve >99% conversion. The nitro group enhances electrophilicity, facilitating CO₂ insertion at the aziridine’s less hindered carbon .

- Conditions : Optimized parameters include 1.2 MPa CO₂ pressure, 125°C, and 8-hour reaction time. Steric effects from the propan-2-yl group necessitate longer reaction durations compared to simpler aziridines .

Q. How do data contradictions in regioselectivity outcomes arise, and how can they be resolved?

- Case Study : Contrasting regioselectivity in HBr vs. benzyl bromide reactions ( ) stems from differing mechanisms (SN2 vs. electrophilic attack).

- Resolution : Kinetic isotope effects (KIEs) and isotopic labeling (e.g., deuterated aziridines) clarify mechanistic pathways. Computational modeling (e.g., MC-AFIR) identifies steric/electronic contributions to transition states .

Q. What role do transition metals play in the ring-opening functionalization of 2,2-Dinitro-1-(propan-2-yl)aziridine?

- Palladium Catalysis : Pd(0) complexes enable borylative ring-opening to form β-aminoalkylboronates. The nitro groups stabilize intermediates via resonance, lowering activation barriers by ~3 kcal/mol compared to non-nitro analogs .

- Ruthenium Complexes : Ru porphyrins facilitate aziridination of olefins, with dispersion forces stabilizing N-coordinated intermediates. The nitro substituent accelerates ligand dissociation, improving turnover frequency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.